N-butylguanidine sulfate

Description

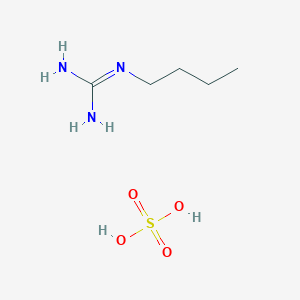

N-Butylguanidine sulfate is a guanidine derivative characterized by a butyl alkyl chain attached to the guanidine core, forming a sulfate salt. Guanidine compounds are known for their strong basicity and versatile applications in pharmaceuticals, agrochemicals, and industrial synthesis. For instance, Agmatine sulfate (guanidinylbutylamine sulfate), a related compound, is synthesized via routes involving 1,4-butanediamine and S-methyl isothiourea sulfate, as described in . This suggests that this compound may share similar synthetic strategies, such as alkylation of guanidine precursors or sulfonation reactions .

Properties

CAS No. |

4121-86-2 |

|---|---|

Molecular Formula |

C5H15N3O4S |

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-butylguanidine;sulfuric acid |

InChI |

InChI=1S/C5H13N3.H2O4S/c1-2-3-4-8-5(6)7;1-5(2,3)4/h2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) |

InChI Key |

QHYGFUYNHIWHLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Basicity : Guanidine derivatives exhibit strong basicity (pKa ~13.6), but alkyl substituents may slightly modulate this property.

Analytical Characterization

Spectroscopic methods (IR, NMR) are standard for verifying structure and purity. For example, reports IR peaks at 3482 cm⁻¹ (NH stretching) and 1129 cm⁻¹ (SO₂ symmetric stretching) for a guanidine sulfonamide derivative, which aligns with typical sulfate functional groups .

Critical Analysis of Divergences

Q & A

Q. What guidelines should be followed when publishing contradictory findings on this compound’s applications?

- Methodological Answer:

- Transparency: Disclose all experimental conditions (e.g., humidity, light exposure) in supplementary materials.

- FAIR Data Principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Figshare.

- Conflict Declaration: Acknowledge funding sources and potential biases (e.g., institutional partnerships) in the ethics statement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.